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Compound of Interest

Compound Name:

N-[2-(3-

phenylpropoxy)phenyl]propanamid

e

Cat. No.: B495756 Get Quote

An in-depth analysis of publicly available scientific literature and chemical databases reveals a

significant lack of specific experimental or predicted Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) data for the compound N-[2-(3-
phenylpropoxy)phenyl]propanamide. This indicates that the compound is likely a novel

chemical entity or has not been extensively studied and reported in the public domain.

Therefore, this technical guide will outline a comprehensive in silico workflow for predicting the

ADMET properties of N-[2-(3-phenylpropoxy)phenyl]propanamide. It will serve as a

methodological blueprint for researchers and drug development professionals to characterize

this and other novel compounds. The guide will detail the computational models and

methodologies that can be employed, present data tables with predicted values for structurally

similar compounds as illustrative examples, and provide standardized experimental protocols

for future validation.

Introduction to In Silico ADMET Prediction
In modern drug discovery, the early assessment of ADMET properties is critical to reduce the

high attrition rates of drug candidates in later developmental stages.[1] In silico (computational)

methods provide a rapid and cost-effective approach to predict these properties before a

compound is even synthesized, allowing for the early identification of potential liabilities.[2][3]
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These predictive models utilize a compound's chemical structure to forecast its

pharmacokinetic and toxicological profile through various techniques, including quantitative

structure-activity relationship (QSAR) models, machine learning algorithms, and physiologically

based pharmacokinetic (PBPK) simulations.[3][4][5]

The primary goal of in silico ADMET profiling is to guide the selection and optimization of lead

compounds by flagging potential issues such as poor absorption, unfavorable distribution, rapid

metabolism, inefficient excretion, or toxicity.[2][6]

Predicted Physicochemical and ADMET Properties
While specific data for N-[2-(3-phenylpropoxy)phenyl]propanamide is unavailable,

predictions can be generated using various computational platforms. The following tables

summarize key ADMET-relevant properties predicted for structurally related propanamide

analogs found in public databases. These values serve as representative examples of the type

of data generated in an in silico assessment.

Table 1: Predicted Physicochemical Properties Note: These values are for illustrative,

structurally related compounds and not N-[2-(3-phenylpropoxy)phenyl]propanamide.
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Property

Predicted Value
(Example
Compound A: 2-
Phenylpropanamid
e)

Predicted Value
(Example
Compound B: N-
Ethyl-N-
phenylpropanamid
e)

Significance in
Drug Discovery

Molecular Weight 149.19 g/mol [7] 177.24 g/mol [8]

Influences size-

dependent diffusion

and transport.

LogP (Octanol/Water

Partition Coefficient)
1.3[7] 2.1

Indicates lipophilicity,

affecting membrane

permeability and

solubility.

Topological Polar

Surface Area (TPSA)
43.1 Å²[7] 20.3 Å²[8]

Predicts transport

properties, such as

intestinal absorption

and blood-brain

barrier penetration.

Hydrogen Bond

Donors
1[7] 0

Affects solubility and

membrane

permeability.

Hydrogen Bond

Acceptors
1[7] 1

Affects solubility and

membrane

permeability.

Rotatable Bonds 2[7] 3

Influences

conformational

flexibility and binding

affinity.

Table 2: Predicted ADME Properties Note: These predictions are hypothetical and based on

general QSAR models for compounds with similar functional groups.
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Parameter Predicted Outcome Rationale and Implication

Absorption

Human Intestinal Absorption High

Likely to be well-absorbed from

the gastrointestinal tract based

on typical properties of small,

moderately lipophilic

molecules.

Caco-2 Permeability Moderate to High

Suggests good potential for

passive diffusion across the

intestinal epithelium.

P-glycoprotein (P-gp)

Substrate
Likely

Amide-containing structures

can be substrates for efflux

transporters like P-gp,

potentially reducing

bioavailability.

Distribution

Blood-Brain Barrier (BBB)

Penetration
Yes

The predicted lipophilicity and

TPSA may allow the

compound to cross the BBB,

which could be a desired or

undesired effect depending on

the therapeutic target.

Plasma Protein Binding (PPB) High

High lipophilicity often

correlates with high binding to

plasma proteins like albumin,

reducing the free fraction of

the drug available for

therapeutic action.

Metabolism

CYP450 2D6 Substrate Likely The phenyl and propoxy

groups are potential sites for
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hydroxylation by cytochrome

P450 enzymes.

CYP450 3A4 Substrate Likely

A common metabolic pathway

for a wide range of

xenobiotics.

Metabolic Stability Moderate

The propanamide linkage may

be susceptible to hydrolysis by

amidases.

Excretion

Route of Elimination Primarily Hepatic

Metabolism in the liver is

expected to be the main route

of clearance.

Table 3: Predicted Toxicity Endpoints Note: Toxicity predictions are probabilistic and require

experimental validation. These are based on common structural alerts.
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Toxicity Endpoint Predicted Risk
Structural Alert or Basis
for Prediction

Ames Mutagenicity Low
No common structural alerts

for mutagenicity are present.

Hepatotoxicity Moderate Risk

Phenyl-containing compounds

can sometimes form reactive

metabolites that lead to liver

toxicity.

Carcinogenicity Low Risk
No obvious carcinogenic

substructures are identified.

Skin Sensitization Low to Moderate

Aromatic amines or related

structures can sometimes be

associated with skin

sensitization.

hERG Inhibition Moderate Risk

The combination of lipophilicity

and aromatic features can

contribute to inhibition of the

hERG potassium channel, a

risk factor for cardiotoxicity.

In Silico Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of ADMET

properties for a novel chemical entity like N-[2-(3-phenylpropoxy)phenyl]propanamide.
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ADMET Property Prediction

Input: Chemical Structure
(SMILES/SDF for N-[2-(3-phenylpropoxy)phenyl]propanamide)

Calculate Molecular Descriptors
(e.g., LogP, TPSA, MW, Fingerprints)

Apply QSAR & Machine Learning Models

Absorption
(Intestinal Absorption, Caco-2)

Predicts

Distribution
(BBB Penetration, PPB)

Predicts

Metabolism
(CYP450 Substrate/Inhibitor, Stability)

Predicts

Excretion
(Clearance, Half-life)

Predicts

Toxicity
(hERG, Ames, Hepatotoxicity)

Predicts

Data Aggregation & Analysis

Generate ADMET Profile Report

Decision Making:
Proceed, Optimize, or Terminate?

Click to download full resolution via product page

In Silico ADMET Prediction Workflow

Methodologies for In Silico Prediction
The workflow described above relies on several key computational methodologies:
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Molecular Descriptor Calculation: The process begins by converting the 2D or 3D structure of

the molecule into a series of numerical values known as descriptors. These can include

physicochemical properties (LogP, TPSA), electronic properties, and topological indices

(e.g., molecular fingerprints).[9]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models

that correlate variations in the chemical structure (represented by descriptors) with a specific

biological activity or property.[4] For ADMET prediction, these models are trained on large

datasets of compounds with known experimental values.[10]

Machine Learning (ML): Modern in silico tools heavily rely on machine learning algorithms

such as Random Forest, Support Vector Machines (SVM), and Graph Neural Networks

(GNNs).[4][5][11] These methods can capture complex, non-linear relationships between

chemical structures and their ADMET profiles, often providing higher accuracy than

traditional QSAR models.[4][5]

Pharmacophore Modeling: This ligand-based method identifies the essential 3D arrangement

of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for

a particular biological effect, such as binding to a metabolizing enzyme or a transporter.

Structure-Based Modeling: When the 3D structure of a relevant protein (like a CYP450

enzyme or the hERG channel) is known, molecular docking can be used to predict the

binding affinity and orientation of the compound in the protein's active site. This helps in

predicting potential metabolism sites or off-target interactions.[6]

Hypothetical Metabolic Pathway
Given its chemical structure, N-[2-(3-phenylpropoxy)phenyl]propanamide is likely to

undergo metabolism primarily via the cytochrome P450 system. The following diagram

illustrates potential metabolic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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